REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:16])=[C:5]([NH:12]C(=O)C)[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)#[N:2].OS(O)(=O)=O>O>[NH2:12][C:5]1[C:4]([CH3:16])=[C:3]([CH:8]=[CH:7][C:6]=1[N+:9]([O-:11])=[O:10])[C:1]#[N:2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was collected by filtration
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Type
|
WASH
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Details
|
washed with water several times
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C#N)C=CC1[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |